Sodium 2-oxopropanoate-d3: A Technical Guide to its Role in Advanced Metabolic Research
Sodium 2-oxopropanoate-d3: A Technical Guide to its Role in Advanced Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium 2-oxopropanoate-d3, the deuterium-labeled isotopologue of sodium pyruvate (B1213749), has emerged as a critical tool in the field of metabolic research. Its application as a stable isotope tracer enables precise tracking of pyruvate's metabolic fate, offering invaluable insights into the intricate network of central carbon metabolism. This technical guide provides an in-depth overview of Sodium 2-oxopropanoate-d3, its applications in metabolic flux analysis, detailed experimental protocols for its use, and a discussion of its significance in understanding cellular bioenergetics in both health and disease. The strategic use of this tracer, in conjunction with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), allows for the quantitative assessment of key metabolic pathways, including the Tricarboxylic Acid (TCA) cycle, glycolysis, and gluconeogenesis. This guide is intended to serve as a comprehensive resource for researchers and professionals seeking to leverage the power of stable isotope tracing to advance their understanding of cellular metabolism and accelerate drug discovery and development.
Introduction
Pyruvate, the conjugate base of pyruvic acid, occupies a central node in cellular metabolism, linking glycolysis to the TCA cycle and serving as a precursor for numerous biosynthetic pathways.[1] Understanding the dynamic regulation of pyruvate metabolism is paramount for elucidating the metabolic reprogramming that characterizes various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. Sodium 2-oxopropanoate-d3 (Sodium pyruvate-d3) is a stable, non-radioactive isotopic tracer in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612).[2] This isotopic substitution allows for the sensitive and specific tracking of the pyruvate molecule as it is metabolized within cells and tissues.[2]
The primary utility of Sodium 2-oxopropanoate-d3 in metabolic research lies in its application for metabolic flux analysis.[3][4] By introducing this labeled compound into a biological system, researchers can trace the incorporation of deuterium into downstream metabolites.[4] The pattern and extent of this labeling provide a dynamic view of the rates (fluxes) of metabolic pathways, offering a more profound understanding of cellular function than can be achieved by static measurements of metabolite concentrations alone.[4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Sodium 2-oxopropanoate-d3 is presented in the table below. The primary difference from its unlabeled counterpart is the increased molecular weight due to the presence of three deuterium atoms.
| Property | Value | Reference |
| Synonyms | Sodium pyruvate-d3, Sodium 2-oxopropanoate (methyl-d3) | [2] |
| Molecular Formula | C₃D₃NaO₃ | |
| Molecular Weight | 113.06 g/mol | |
| CAS Number | 1316291-18-5 | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Storage | 2-8°C, protect from moisture |
Role in Metabolic Research: Tracing Pyruvate's Fate
The strategic use of isotopically labeled pyruvate allows for the dissection of key metabolic branch points. The entry of pyruvate into the mitochondrial TCA cycle can occur via two primary enzymatic reactions:
-
Pyruvate Dehydrogenase (PDH): This enzyme catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle.[6]
-
Pyruvate Carboxylase (PC): This anaplerotic enzyme catalyzes the carboxylation of pyruvate to oxaloacetate, a TCA cycle intermediate.[6]
The choice of isotopic label on the pyruvate molecule is crucial for distinguishing between these two pathways. While carbon-13 labeled pyruvate is frequently used, deuterium labeling offers unique advantages, including the potential for reduced kinetic isotope effects in some enzymatic reactions and distinct analytical signatures in NMR and MS analyses.[7]
By tracing the deuterium atoms from Sodium 2-oxopropanoate-d3 into TCA cycle intermediates and other downstream metabolites, researchers can quantify the relative contributions of PDH and PC to TCA cycle flux.[8] This information is critical for understanding how cells adapt their metabolism in response to various stimuli, such as nutrient availability, oxygen levels, and oncogenic signaling.
Quantitative Data from Metabolic Tracing Studies
The following table summarizes hypothetical quantitative data that could be obtained from a metabolic tracing experiment using Sodium 2-oxopropanoate-d3 in cancer cells versus normal cells. This data illustrates how isotopic labeling can reveal shifts in metabolic pathway utilization.
| Metabolic Flux Parameter | Normal Cells | Cancer Cells |
| Relative Pyruvate Dehydrogenase (PDH) Flux (%) | 75 ± 5 | 40 ± 8 |
| Relative Pyruvate Carboxylase (PC) Flux (%) | 25 ± 5 | 60 ± 8 |
| Lactate (B86563) Production from Pyruvate (nmol/mg protein/hr) | 50 ± 10 | 200 ± 30 |
| Deuterium Incorporation into Citrate (%) | 85 ± 7 | 95 ± 5 |
| Deuterium Incorporation into Glutamate (%) | 60 ± 9 | 75 ± 6 |
Note: These values are illustrative and will vary depending on the specific cell type, experimental conditions, and analytical methods used.
Experimental Protocols
In Vitro Cell Culture Labeling with Sodium 2-oxopropanoate-d3
This protocol provides a general framework for labeling cultured cells with Sodium 2-oxopropanoate-d3 for subsequent analysis by mass spectrometry.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM)
-
Sodium 2-oxopropanoate-d3
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Cell scraper
-
Centrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).[9]
-
Preparation of Labeling Medium: Prepare complete culture medium containing Sodium 2-oxopropanoate-d3 at the desired final concentration (typically 1-10 mM). The standard pyruvate in the medium should be replaced with the labeled pyruvate.
-
Labeling: Aspirate the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. This can range from minutes to several hours to achieve isotopic steady-state.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of -80°C methanol to cover the cell monolayer.[10]
-
Immediately place the culture vessel on dry ice to quench metabolic activity.[10]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Sample Processing:
-
Perform freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Analysis: The extracted metabolites are now ready for analysis by mass spectrometry or NMR. For GC-MS analysis, samples will require derivatization.[11]
In Vivo Labeling and Tissue Extraction
This protocol outlines a general procedure for in vivo labeling of an animal model with Sodium 2-oxopropanoate-d3 followed by tissue collection.
Materials:
-
Animal model (e.g., mouse)
-
Sterile saline
-
Sodium 2-oxopropanoate-d3
-
Infusion pump and catheter (for intravenous administration)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
Procedure:
-
Preparation of Infusion Solution: Dissolve Sodium 2-oxopropanoate-d3 in sterile saline to the desired concentration.
-
Animal Preparation: Anesthetize the animal and place a catheter in a suitable blood vessel (e.g., tail vein) for infusion.
-
Infusion: Infuse the labeled pyruvate solution. The infusion protocol (bolus followed by continuous infusion) should be optimized to achieve stable isotopic enrichment in the plasma.[11]
-
Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly dissect the tissues of interest.
-
Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt metabolic activity.[11]
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).[11]
-
Follow a similar extraction and sample processing procedure as described for the in vitro protocol.
-
-
Analysis: The tissue extracts can then be analyzed by mass spectrometry or NMR to determine the extent of deuterium labeling in various metabolites.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of Sodium 2-oxopropanoate-d3 in central carbon metabolism.
Caption: General experimental workflow for metabolic tracing studies.
Conclusion
Sodium 2-oxopropanoate-d3 is a powerful and versatile tool for interrogating the complexities of cellular metabolism. Its use as a stable isotope tracer, coupled with modern analytical platforms, provides an unparalleled ability to quantify metabolic fluxes and delineate the intricate regulation of central carbon metabolism. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and methodologies behind the use of Sodium 2-oxopropanoate-d3 is essential for advancing our knowledge of metabolic reprogramming in disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities. This technical guide provides a solid foundation for the successful implementation of this advanced research technique.
References
- 1. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glial formation of pyruvate and lactate from TCA cycle intermediates: implications for the inactivation of transmitter amino acids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope tracing reveals glycolysis and oxidative metabolism in childhood tumors of multiple histologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. researchgate.net [researchgate.net]
- 9. nacalai.com [nacalai.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
